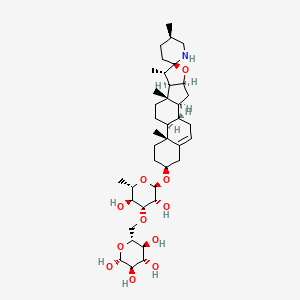

Solasurine

Description

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-6-[[(2S,3S,4R,5R,6R)-3,5-dihydroxy-2-methyl-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl]oxyoxan-4-yl]oxymethyl]oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H63NO11/c1-18-8-13-39(40-16-18)19(2)28-26(51-39)15-25-23-7-6-21-14-22(9-11-37(21,4)24(23)10-12-38(25,28)5)49-36-33(45)34(29(41)20(3)48-36)47-17-27-30(42)31(43)32(44)35(46)50-27/h6,18-20,22-36,40-46H,7-17H2,1-5H3/t18-,19+,20+,22+,23-,24+,25+,26+,27-,28+,29+,30-,31+,32-,33-,34-,35-,36+,37+,38+,39-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGEKLQMLYWFVFY-VAVRQHLYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)C)O)OCC8C(C(C(C(O8)O)O)O)O)O)C)C)C)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@@H]([C@H]([C@@H](O7)C)O)OC[C@@H]8[C@H]([C@@H]([C@H]([C@@H](O8)O)O)O)O)O)C)C)C)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H63NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

721.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27028-76-8 | |

| Record name | Solasurine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027028768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

what is the mechanism of action of Solasurine

An In-Depth Technical Guide to the Core Mechanism of Action of Solasurine

Introduction

Solasurine is a steroidal alkaloid identified in plants of the Solanum genus, notably Solanum surattense.[1] Emerging research has highlighted its potential as a therapeutic agent, with a primary focus on its interaction with viral proteases. This technical guide provides a comprehensive overview of the currently understood mechanism of action of Solasurine, with a focus on its potential as an inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro). The methodologies of key experiments are detailed, and quantitative data are presented for comparative analysis. Signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the underlying molecular interactions.

Core Mechanism of Action: Inhibition of SARS-CoV-2 Main Protease

The principal mechanism of action currently attributed to Solasurine is the inhibition of the SARS-CoV-2 main protease (Mpro), an enzyme critical for viral replication.[2] Computational studies have demonstrated that Solasurine exhibits a high binding affinity for the active site of Mpro.

Molecular Interactions

In silico molecular docking studies have elucidated the specific interactions between Solasurine and the amino acid residues within the active site of the SARS-CoV-2 Mpro. These studies indicate that Solasurine can interact with key residues, including Phe8, Pro9, Ile152, Tyr154, Pro293, Phe294, Val297, and Arg298.[1] This binding is predicted to occlude the active site, thereby inhibiting the protease's ability to cleave viral polyproteins, a process essential for the maturation of functional viral proteins.

Quantitative Data

The primary quantitative data available for Solasurine's interaction with the SARS-CoV-2 main protease comes from computational molecular docking studies. These studies calculate the binding energy between a ligand (Solasurine) and its protein target (Mpro). A lower binding energy indicates a more stable and favorable interaction.

| Compound | Target | Binding Energy (kcal/mol) | Study Type |

| Solasurine | SARS-CoV-2 Main Protease | -9.1 | Molecular Docking |

| alpha-Solamargine | SARS-CoV-2 Main Protease | -10.8 | Molecular Docking |

| Carpesterol | SARS-CoV-2 Main Protease | -9.9 | Molecular Docking |

| Solasodine | SARS-CoV-2 Main Protease | -8.7 | Molecular Docking |

| beta-Sitosterol | SARS-CoV-2 Main Protease | -7.7 | Molecular Docking |

Data sourced from Hasan et al., 2020.[2]

It is important to note that these binding energies are theoretical and await confirmation from in vitro enzymatic assays to determine experimental inhibitory concentrations (e.g., IC50 values).

Experimental Protocols

The following outlines the methodology for the in silico molecular docking studies that form the basis of our current understanding of Solasurine's mechanism of action.

Molecular Docking of Solasurine with SARS-CoV-2 Main Protease

Objective: To predict the binding affinity and interaction patterns of Solasurine with the main protease of SARS-CoV-2.

Methodology:

-

Protein Preparation: The three-dimensional crystal structure of the SARS-CoV-2 main protease (PDB ID: 6LU7) was obtained from the Protein Data Bank. The protein structure was prepared for docking by removing water molecules, adding polar hydrogen atoms, and assigning Kollman charges using AutoDock Tools.

-

Ligand Preparation: The 3D structure of Solasurine was obtained from a chemical database or drawn using chemical drawing software. The ligand was prepared by minimizing its energy and assigning Gasteiger charges.

-

Grid Box Generation: A grid box was defined around the active site of the protease to encompass the binding pocket. The dimensions and center of the grid were set to cover the region where the natural substrate binds.

-

Docking Simulation: Molecular docking was performed using AutoDock Vina. The program systematically samples different conformations and orientations of the ligand within the defined grid box and calculates the binding energy for each pose.

-

Analysis of Results: The docking results were analyzed to identify the lowest binding energy pose, which represents the most likely binding mode. The specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between Solasurine and the amino acid residues of the protease were visualized and examined.

Visualizations

Signaling Pathway

While the direct signaling pathway modulated by Solasurine is primarily the inhibition of viral polyprotein processing, the broader context of this action is the disruption of the SARS-CoV-2 replication cycle.

Caption: Inhibition of SARS-CoV-2 Replication by Solasurine.

Experimental Workflow

The workflow for the in silico analysis of Solasurine's interaction with the SARS-CoV-2 main protease is depicted below.

Caption: Workflow for Molecular Docking of Solasurine.

Broader Context and Related Compounds: The Case of Solasodine

It is noteworthy that Solasurine belongs to a class of steroidal alkaloids where Solasodine is the core aglycone. Solasodine itself has been the subject of more extensive research, particularly in the context of cancer therapeutics. Studies on Solasodine provide valuable insights into the potential broader biological activities of this class of compounds.

For instance, Solasodine has been shown to inhibit the proliferation of human colorectal cancer cells by suppressing the AKT/glycogen synthase kinase-3β/β-catenin signaling pathway. This demonstrates that compounds structurally related to Solasurine can have significant effects on fundamental cellular signaling pathways implicated in disease.

Further research is warranted to determine if Solasurine shares these or other biological activities in addition to its putative role as a viral protease inhibitor.

References

chemical structure and properties of Solasurine

For research use only. Not for human or veterinary use.

Introduction

Solasurine is a naturally occurring steroidal alkaloid glycoside found in plants of the Solanum genus, notably Solanum surattense (also known as Solanum xanthocarpum).[1] As a member of the vast family of Solanum alkaloids, it shares a structural relationship with other prominent compounds like solasodine, solasonine, and solamargine. While less studied than its counterparts, Solasurine is emerging as a compound of interest for its potential biological activities. This technical guide provides a comprehensive overview of the current knowledge on the chemical structure, properties, and biological activities of Solasurine, with a focus on presenting available data in a structured format for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

Solasurine is characterized by a steroidal aglycone backbone, which is a derivative of cholesterol, linked to a carbohydrate moiety. The aglycone part of these compounds is known as solasodine.[2][3]

Chemical Identity

| Identifier | Value |

| CAS Number | 27028-76-8 |

| Molecular Formula | C39H63NO11 |

| Molecular Weight | 721.92 g/mol |

| Synonyms | 澳茄新碱 (ào jiā xīn jiǎn) |

Physicochemical Properties

Limited experimental data is available for the physicochemical properties of Solasurine. The following table summarizes the known information.

| Property | Value | Source |

| Melting Point | 246-248 °C | [1] |

| Appearance | Fine needles | [1] |

Note: Further experimental determination of properties such as solubility, pKa, and logP is required for a complete profile of Solasurine.

Biological Activities and Mechanism of Action

The biological activities of Solasurine are not yet extensively studied. However, preliminary research and its structural similarity to other solasodine glycosides suggest potential therapeutic applications.

Antiviral Activity

An in-silico study has suggested that Solasurine may exhibit antiviral properties against SARS-CoV-2. The study predicted that Solasurine could interact with the C3-like protease (main protease) of the virus, a key enzyme in its replication cycle. This interaction is hypothesized to involve several amino acid residues, including Phe8, Pro9, Ile152, Tyr154, Pro293, Phe294, Val297, and Arg298. It is important to note that this is based on computational modeling and requires experimental validation.

Anticancer Potential

While direct experimental evidence for the anticancer activity of Solasurine is lacking in the reviewed literature, its aglycone, solasodine, and related glycosides like solasonine and solamargine have demonstrated significant anticancer effects in numerous studies. These compounds have been shown to inhibit the proliferation of various cancer cell lines, including colorectal, bladder, and breast cancer.[4][5][6] The proposed mechanisms of action for these related compounds involve the modulation of key signaling pathways.

Key Signaling Pathways (Inferred from Related Compounds)

Due to the limited research on Solasurine, the specific signaling pathways it modulates are unknown. However, based on the activities of its aglycone, solasodine, and other closely related glycosides, the following pathways are potential targets for investigation:

-

AKT/GSK-3β/β-catenin Pathway: Solasodine has been shown to suppress colorectal cancer cells by inhibiting this pathway.[4]

-

Hedgehog/Gli1 Signaling Pathway: Solasodine and solasonine have been found to inhibit the Hedgehog signaling pathway, which is crucial in cancer development and progression.[7][8][9]

-

PI3K/AKT and ERK/MAPK Pathways: Solasonine has been demonstrated to inhibit these pathways in bladder cancer cells.[5]

A potential mechanism of action for Solasurine, based on these related compounds, could involve the induction of apoptosis and inhibition of cell proliferation and metastasis in cancer cells through the modulation of these or similar signaling pathways.

Below is a generalized representation of a potential signaling pathway that could be investigated for Solasurine, based on the known activity of Solasodine.

Caption: Potential signaling pathway for Solasurine based on Solasodine's mechanism.

Experimental Protocols

Detailed experimental protocols for the isolation, characterization, and biological evaluation of Solasurine are not widely available. The following sections provide a general framework based on methodologies used for related compounds.

Isolation and Purification of Solasurine

A historical method for the isolation of Solasurine from the fresh berries of Solanum xanthocarpum involves the following general steps:[1]

-

Extraction: The plant material is extracted with a suitable solvent, such as methanol or ethanol.

-

Fractionation: The crude extract is then subjected to fractionation using different solvents to separate compounds based on their polarity.

-

Chromatography: Column chromatography and thin-layer chromatography (TLC) are employed for the separation and purification of the individual glycoalkaloids.

-

Crystallization: The purified Solasurine is obtained as fine needles through crystallization from a suitable solvent like methanol.[1]

A generalized workflow for the isolation of steroidal alkaloids from Solanum species is depicted below.

Caption: General workflow for isolating Solasurine.

Structural Elucidation

The determination of Solasurine's complex structure would require a combination of modern spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the exact molecular weight and fragmentation pattern, which can help identify the aglycone and the sugar components.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for elucidating the complete chemical structure, including the stereochemistry and the linkage of the sugar units to the aglycone.

In Vitro Biological Assays

To validate the potential biological activities of Solasurine, a series of in vitro assays would be necessary.

-

Cell Culture: Vero E6 cells, which are susceptible to SARS-CoV-2 infection, would be cultured.

-

Cytotoxicity Assay: A preliminary assay (e.g., MTT or MTS) would be performed to determine the non-toxic concentration range of Solasurine on the host cells.

-

Antiviral Activity Assay:

-

Cells are pre-treated with various concentrations of Solasurine.

-

The cells are then infected with SARS-CoV-2.

-

After an incubation period, the viral cytopathic effect (CPE) is observed, or viral replication is quantified using methods like plaque reduction assays or RT-qPCR for viral RNA.

-

The 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) would be calculated to determine the selectivity index (SI = CC50/EC50).

-

-

Cell Lines: A panel of cancer cell lines relevant to the hypothesized activity would be selected.

-

Cell Viability Assay (e.g., MTT, SRB): To determine the cytotoxic effect of Solasurine on cancer cells and calculate the half-maximal inhibitory concentration (IC50).

-

Apoptosis Assay (e.g., Annexin V/PI staining): To determine if Solasurine induces programmed cell death.

-

Cell Cycle Analysis (e.g., Flow Cytometry): To investigate if Solasurine causes cell cycle arrest at specific phases.

-

Wound Healing/Transwell Migration Assays: To assess the effect of Solasurine on cancer cell migration and invasion.

-

Western Blot Analysis: To investigate the effect of Solasurine on the protein expression levels in key signaling pathways.

Conclusion and Future Directions

Solasurine is a steroidal alkaloid with a defined molecular formula and CAS number, but it remains a largely understudied natural product. The available information, primarily from older isolation studies and a recent in-silico analysis, suggests that Solasurine holds potential for further investigation, particularly in the areas of antiviral and anticancer research.

Future research should focus on:

-

Complete Structural Elucidation: Definitive spectroscopic analysis (NMR, MS) to confirm the full chemical structure of Solasurine, including the nature and linkage of its sugar moiety.

-

In Vitro and In Vivo Biological Evaluation: Rigorous experimental studies are needed to validate the predicted antiviral activity and to explore its potential as an anticancer agent.

-

Mechanism of Action Studies: Elucidating the specific signaling pathways modulated by Solasurine will be crucial for understanding its biological effects and for potential therapeutic development.

-

Synthesis and Analogue Development: Once the structure and activity are better understood, synthetic routes could be developed to produce Solasurine in larger quantities and to create analogues with improved efficacy and safety profiles.

This technical guide serves as a starting point for researchers interested in exploring the chemical and biological landscape of Solasurine, a promising but enigmatic natural compound. The significant body of research on the related solasodine glycosides provides a strong rationale and a methodological framework for unlocking the full potential of Solasurine.

References

- 1. jcsp.org.pk [jcsp.org.pk]

- 2. Isolation, purification and characterization of solasodine -- a steroidal alkaloid from Solanum surattense berries - ABIM - An Annotated Bibliography of Indian Medicine [indianmedicine.eldoc.ub.rug.nl]

- 3. Solasodine | C27H43NO2 | CID 442985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Solasodine inhibits human colorectal cancer cells through suppression of the AKT/glycogen synthase kinase‐3β/β‐catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Solasonine Induces Apoptosis and Inhibits Proliferation of Bladder Cancer Cells by Suppressing NRP1 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jabonline.in [jabonline.in]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Solasodine inhibited the proliferation of gastric cancer cells through suppression of Hedgehog/Gli1 signaling - PMC [pmc.ncbi.nlm.nih.gov]

Solasurine (CAS 27028-76-8): A Technical Guide for Drug Development Professionals

An In-depth Overview of a Steroidal Alkaloid with Therapeutic Potential

Abstract

Solasurine is a steroidal alkaloid glycoside naturally occurring in plants of the Solanum genus, notably Solanum surattense. As a member of the spirosolane family of compounds, it shares a core aglycone structure, solasodine, with other well-studied glycoalkaloids such as solamargine and solasonine. While specific research on Solasurine is nascent, the extensive body of work on its aglycone and related glycosides suggests a range of potential pharmacological activities. This technical guide provides a comprehensive overview of the available data on Solasurine, supplemented with detailed information on its core component, solasodine, to offer a predictive framework for its biological activities, mechanisms of action, and potential therapeutic applications. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

Solasurine is characterized by the steroidal alkaloid solasodine linked to a sugar moiety. The specific nature and linkage of this sugar chain are crucial for its biological activity. While detailed structural elucidation of the exact glycosidic bond and sugar composition of Solasurine (as defined by CAS 27028-76-8) is not extensively reported in peer-reviewed literature, its fundamental properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 27028-76-8 | [1] |

| Molecular Formula | C39H63NO11 | [2] |

| Molecular Weight | 721.92 g/mol | [1] |

| Class | Steroidal Alkaloid Glycoside | [1] |

| Aglycone | Solasodine | [3][4] |

| Natural Source | Solanum surattense | [1] |

Synthesis and Isolation

Isolation from Natural Sources

Solasurine is naturally present in Solanum surattense. The general protocol for isolating steroidal glycoalkaloids from plant material involves the following steps:

Experimental Protocol: General Isolation of Solasodine Glycosides

-

Extraction: Dried and powdered plant material (e.g., fruits, leaves) is subjected to extraction with a suitable solvent, often a hydroalcoholic solution (e.g., 70% ethanol or methanol), to extract the crude glycosides.

-

Acid Hydrolysis (for Aglycone Isolation): To obtain the aglycone solasodine, the crude glycoside extract is hydrolyzed using a strong acid (e.g., hydrochloric acid or sulfuric acid) in an alcoholic solvent. This step cleaves the glycosidic bonds, releasing the sugar moieties and the insoluble solasodine.

-

Purification of Aglycone: The precipitated solasodine can be further purified by recrystallization from a suitable solvent or by chromatographic techniques.

-

Purification of Glycosides: For the isolation of intact glycosides like Solasurine, the crude extract is subjected to various chromatographic techniques, such as column chromatography over silica gel or alumina, followed by preparative high-performance liquid chromatography (HPLC) to separate the individual glycosides based on their polarity.

Chemical Synthesis

The chemical synthesis of solasodine glycosides typically involves the glycosylation of the solasodine aglycone. While a specific protocol for Solasurine is not detailed in the literature, a general approach is outlined below.

Experimental Protocol: General Synthesis of Solasodine Glycosides

-

Protection of Solasodine: The reactive groups on the solasodine molecule, other than the 3-hydroxyl group where glycosylation is desired, may need to be protected using appropriate protecting groups.

-

Glycosylation: The protected solasodine is reacted with a glycosyl donor (an activated sugar molecule, e.g., a glycosyl halide or a thioglycoside) in the presence of a suitable promoter (e.g., a Lewis acid) to form the glycosidic bond.

-

Deprotection: The protecting groups are removed from the newly formed glycoside to yield the final product.

-

Purification: The synthesized solasodine glycoside is purified using chromatographic methods.

Biological Activity and Mechanism of Action

Direct experimental data on the biological activity of Solasurine is limited. However, its potential can be inferred from the extensive research on its aglycone, solasodine, and related glycosides.

Potential Anti-Cancer Activity

Solasodine and its glycosides have demonstrated significant anti-cancer properties across various cancer cell lines. The sugar moiety is known to play a critical role in the cytotoxic activity.

Signaling Pathway: Solasodine's Inhibition of the AKT/GSK-3β/β-catenin Pathway

Solasodine has been shown to suppress the proliferation of colorectal cancer cells by inhibiting the PI3K/AKT signaling pathway. This inhibition leads to the activation of GSK-3β, which in turn promotes the phosphorylation and subsequent degradation of β-catenin, a key transcriptional regulator involved in cell proliferation and survival.

Caption: Solasodine's inhibitory effect on the AKT/GSK-3β/β-catenin signaling pathway.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Treat the cells with various concentrations of Solasurine (or Solasodine) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the logarithm of the compound concentration.

Potential Anti-Viral Activity (SARS-CoV-2)

Computational studies have suggested that Solasurine may interact with the C3-like protease (main protease, Mpro) of SARS-CoV-2, an essential enzyme for viral replication. This suggests a potential role for Solasurine as an anti-viral agent.

Experimental Workflow: SARS-CoV-2 Main Protease Inhibition Assay (FRET-based)

A Fluorescence Resonance Energy Transfer (FRET)-based assay is a common method to screen for inhibitors of viral proteases.

Caption: Workflow for a FRET-based SARS-CoV-2 main protease inhibition assay.

Experimental Protocol: SARS-CoV-2 Main Protease FRET Assay

-

Reagent Preparation: Prepare assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT). Dilute the SARS-CoV-2 main protease and the FRET substrate (a peptide with a fluorophore and a quencher that is cleaved by the protease) to their working concentrations in the assay buffer. Prepare serial dilutions of Solasurine.

-

Enzyme-Inhibitor Incubation: In a 96-well plate, add the SARS-CoV-2 main protease to each well, followed by the addition of different concentrations of Solasurine or a vehicle control. Incubate for a short period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the FRET substrate to each well.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths over time using a fluorescence plate reader. As the protease cleaves the substrate, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

-

Data Analysis: The rate of the reaction is determined from the slope of the fluorescence versus time plot. The percent inhibition for each concentration of Solasurine is calculated relative to the vehicle control. The IC50 value can then be determined by plotting percent inhibition against the logarithm of the inhibitor concentration.

Other Potential Biological Activities of the Solasodine Core

Based on studies of solasodine, Solasurine may also possess the following activities:

-

Anticonvulsant and CNS Depressant Activity: Solasodine has been shown to have anticonvulsant effects in rodent models.

-

Antioxidant and Anti-inflammatory Effects: The steroidal structure of solasodine contributes to its ability to scavenge free radicals and reduce inflammation.

-

Hepatoprotective Activity: Solasodine has demonstrated protective effects against liver damage in preclinical studies.

Quantitative Data

Specific quantitative data for Solasurine (CAS 27028-76-8) is not widely available in the public domain. The following table presents data for the aglycone solasodine and related glycosides to provide a reference for potential activity.

| Compound | Assay | Cell Line/Target | Activity | Source(s) |

| Solasodine | Cytotoxicity (in vitro) | Colorectal Cancer Cells | Suppression of AKT/GSK-3β/β-catenin pathway | |

| Solamargine | Cytotoxicity (IC50) | Various Cancer Cell Lines | Varies (µM range) | |

| Solasonine | Cytotoxicity (IC50) | Various Cancer Cell Lines | Varies (µM range) | |

| Solasurine | Molecular Docking | SARS-CoV-2 Main Protease | Predicted high binding affinity | [5] |

Note: The lack of specific IC50 values for Solasurine highlights a significant data gap and an opportunity for future research.

Conclusion and Future Directions

Solasurine is a steroidal alkaloid with a promising chemical scaffold that suggests a range of potential therapeutic applications, from anti-cancer to anti-viral activities. However, there is a clear need for dedicated research to elucidate its specific biological activities and mechanisms of action. Future studies should focus on:

-

Definitive Structural Elucidation: Precise determination of the sugar moiety and its linkage to the solasodine aglycone for the compound corresponding to CAS 27028-76-8.

-

In Vitro Biological Screening: Comprehensive evaluation of Solasurine's cytotoxicity against a panel of cancer cell lines and its inhibitory activity against viral targets like the SARS-CoV-2 main protease to determine its IC50 values.

-

Mechanism of Action Studies: Investigation into the specific signaling pathways modulated by Solasurine.

-

In Vivo Efficacy and Safety: Preclinical studies in animal models to assess the therapeutic potential and safety profile of Solasurine.

By building upon the extensive knowledge of its aglycone, solasodine, and related glycosides, the research community can accelerate the exploration of Solasurine as a potential lead compound for the development of novel therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. HBP1324 澳茄新碱,Solasurine 27028-76-8_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

- 3. Solasodine | CAS:126-17-0 | Manufacturer ChemFaces [chemfaces.com]

- 4. Veratramine | CAS:60-70-8 | Manufacturer ChemFaces [chemfaces.com]

- 5. The enzymatic biosynthesis of acylated steroidal glycosides and their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Steroidal Alkaloids in the Solanaceae Family

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Solanaceae family, commonly known as the nightshade family, is a diverse group of plants that includes important food crops like potatoes, tomatoes, and eggplants. Beyond their agricultural significance, these plants are also a rich source of a unique class of secondary metabolites known as steroidal alkaloids. These nitrogen-containing compounds, derived from cholesterol, exhibit a wide array of biological activities, from potent toxicity to promising therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial properties. This technical guide provides a comprehensive overview of the core aspects of steroidal alkaloids in the Solanaceae family, intended for researchers, scientists, and professionals in drug development. It covers their biosynthesis, quantification, and biological activities, with a focus on experimental methodologies and data presentation. Detailed protocols for key experiments are provided, and complex biological pathways are visualized using Graphviz to facilitate a deeper understanding of their molecular mechanisms.

Introduction to Steroidal Alkaloids in Solanaceae

Steroidal alkaloids are a class of specialized metabolites characterized by a steroidal backbone, typically a C27 cholestane skeleton, with a nitrogen atom incorporated into a heterocyclic ring system. In the Solanaceae family, these compounds are often found as glycosides, where one or more sugar moieties are attached to the steroidal aglycone, forming steroidal glycoalkaloids (SGAs). The presence and concentration of these alkaloids vary significantly among different species, tissues, and developmental stages of the plant.[1][2] They play a crucial role in the plant's defense against herbivores and pathogens.[1]

The primary steroidal alkaloids of interest in the Solanaceae family include:

-

α-Solanine and α-Chaconine: Predominantly found in potatoes (Solanum tuberosum), these are two of the most well-known and studied toxic glycoalkaloids.[3][4]

-

α-Tomatine: The major glycoalkaloid in tomatoes (Solanum lycopersicum), particularly in green, unripe fruits. Its concentration decreases significantly as the fruit ripens.[2][5]

-

Solasodine and Solamargine: Found in various Solanum species, including eggplant (Solanum melongena) and Solanum nigrum.[6] Solasodine is a key starting material for the synthesis of steroidal drugs.[7]

The diverse biological activities of these compounds have garnered significant interest in the pharmaceutical industry, particularly for their potential in cancer therapy.[8][9][10]

Biosynthesis of Steroidal Alkaloids

The biosynthesis of steroidal alkaloids in Solanaceae is a complex process that begins with cholesterol. The pathway involves a series of hydroxylation, oxidation, and transamination reactions to form the characteristic nitrogen-containing heterocyclic ring systems. The genes and enzymes involved in these pathways have been extensively studied, particularly for α-tomatine in tomato and α-solanine and α-chaconine in potato.

Biosynthesis of α-Tomatine in Tomato

The biosynthesis of α-tomatine from cholesterol is a multi-step process involving a series of enzymes encoded by the GLYCOALKALOID METABOLISM (GAME) genes.[11] The pathway proceeds through the formation of the aglycone tomatidine, which is then glycosylated to form α-tomatine.[2] During fruit ripening, α-tomatine is further metabolized to the non-toxic compound esculeoside A.[2][5]

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Content of Two Major Steroidal Glycoalkaloids in Tomato (Solanum lycopersicum cv. Micro-Tom) Mutant Lines at Different Ripening Stages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN101337000B - Solanum nigrum extract, preparation method and pharmaceutical application thereof - Google Patents [patents.google.com]

- 7. Isolation of solasodine and other steroidal alkaloids and sapogenins by direct hydrolysis-extraction of Solanum plants or glycosides therefrom - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Solamargine induces apoptosis of human renal carcinoma cells via downregulating phosphorylated STAT3 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Solamargine derived from Solanum nigrum induces apoptosis of human cholangiocarcinoma QBC939 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Solamargine triggers hepatoma cell death through apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

Comprehensive Technical Guide on the Bioavailability and Pharmacokinetics of Solasonine

Disclaimer: Initial searches for "Solasurine" did not yield any publicly available scientific information. It is possible that "Solasurine" is a novel compound, a proprietary drug name not yet in the public domain, or a misspelling. This document has been prepared using "Solasonine," a structurally related and well-documented glycoalkaloid, as a template to demonstrate the requested in-depth technical guide format. All data, protocols, and diagrams presented herein pertain to Solasonine.

Introduction

Solasonine is a naturally occurring glycoalkaloid found in various Solanum species, including eggplant (Solanum melongena) and black nightshade (Solanum nigrum)[1][2]. It is a glycoside of solasodine[3]. Solasonine has garnered significant interest in the scientific community for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antiparasitic properties[4][5][6]. Understanding the bioavailability and pharmacokinetic profile of Solasonine is crucial for its development as a potential therapeutic agent. This guide provides a comprehensive overview of the current knowledge on the absorption, distribution, metabolism, and excretion (ADME) of Solasonine, along with detailed experimental methodologies and relevant signaling pathways.

Bioavailability and Pharmacokinetics

Detailed pharmacokinetic studies providing quantitative data such as Cmax, Tmax, AUC, and half-life for Solasonine in plasma are not extensively available in the public domain. However, in vivo studies in animal models have provided insights into its therapeutic efficacy and administration.

In Vivo Studies

While specific pharmacokinetic parameters are not detailed, in vivo studies on xenograft mouse models have demonstrated the antitumor effects of Solasonine. For instance, in a study on pancreatic cancer, Solasonine was administered orally at doses of 40 or 80 mg/kg[7]. This suggests that Solasonine has some level of oral bioavailability, allowing it to reach therapeutic concentrations in target tissues.

Table 1: Summary of In Vivo Dosing of Solasonine

| Animal Model | Cancer Type | Route of Administration | Dosage | Study Outcome | Reference |

| Nude Mice | Pancreatic Cancer (PANC-1 and CFPAC-1 xenografts) | Oral | 40 or 80 mg/kg | Blocked tumor formation and metastasis | [7] |

Experimental Protocols

This section details the methodologies employed in the in vivo studies to assess the efficacy of Solasonine.

Animal Xenograft Model for Pancreatic Cancer

-

Cell Lines: PANC-1 and CFPAC-1 human pancreatic cancer cell lines were used[7].

-

Animals: Male nude mice were utilized for the study[7].

-

Tumor Implantation: 1x10^6 PANC-1 and CFPAC-1 cells were subcutaneously injected into the right side of each mouse[7].

-

Treatment: When tumors reached a certain volume, mice were randomized into control and treatment groups. The treatment group received Solasonine at doses of 40 or 80 mg/kg via oral administration. The treatment was given twice a week for five weeks[7].

-

Tumor Measurement: Tumor volumes were measured at specified time points using the formula: (length × width²) × 0.5[7].

-

Metastasis Model: A pancreatic cancer metastasis model was also established, and tumor metastasis was evaluated using a live fluorescence imaging technique[7].

-

Analysis: At the end of the study, tumors were excised, and protein levels of relevant markers were analyzed by Western blot[7].

Caption: Workflow of an in vivo xenograft model to evaluate the antitumor efficacy of Solasonine.

Signaling Pathways

Solasonine has been shown to exert its anticancer effects through the modulation of several key signaling pathways.

Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway plays a critical role in embryonic development and tumorigenesis. Solasonine has been identified as an inhibitor of the Hh pathway. It acts by targeting Gli, a key transcriptional effector of the pathway[1]. By inhibiting Gli, Solasonine can suppress the expression of Hh target genes, such as Gli1 and Ptch1, which are involved in cell proliferation and survival[1].

Caption: Solasonine inhibits the Hedgehog signaling pathway by targeting the transcriptional factor Gli.

Ferroptosis Induction

Recent studies have shown that Solasonine can induce ferroptosis, a form of regulated cell death, in hepatocellular carcinoma cells[8]. This is achieved by inhibiting glutathione peroxidase 4 (GPX4), a key enzyme in the glutathione redox system. Inhibition of GPX4 leads to an accumulation of lipid peroxides, ultimately resulting in cell death[8].

PI3K/AKT and MAPK Pathways

In bladder cancer cells, Solasonine has been found to suppress cell proliferation and induce apoptosis by inhibiting the PI3K/AKT and MAPK signaling pathways[9]. These pathways are crucial for cell growth, survival, and differentiation, and their inhibition by Solasonine contributes to its antitumor effects.

Conclusion

While detailed pharmacokinetic data for Solasonine remains to be fully elucidated, existing in vivo studies demonstrate its potential as a therapeutic agent, particularly in the context of cancer. Its oral activity in animal models is a promising characteristic for further drug development. The multifaceted mechanism of action, involving the inhibition of key signaling pathways such as Hedgehog, PI3K/AKT, and MAPK, as well as the induction of ferroptosis, highlights its potential to overcome drug resistance and effectively target various cancers. Further research focusing on the ADME properties of Solasonine is warranted to optimize its clinical application.

References

- 1. mdpi.com [mdpi.com]

- 2. Main chemical constituents and mechanism of anti‐tumor action of Solanum nigrum L - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Solasonine - Wikipedia [en.wikipedia.org]

- 4. selleckchem.com [selleckchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Solasonine | TargetMol [targetmol.com]

- 7. Solasonine Inhibits Pancreatic Cancer Progression With Involvement of Ferroptosis Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Solasonine Induces Apoptosis and Inhibits Proliferation of Bladder Cancer Cells by Suppressing NRP1 Expression - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Therapeutic Targets of Solasurine and Related Glycoalkaloids

Introduction

This technical guide provides a comprehensive overview of the therapeutic potential of solasurine and its closely related, and more extensively studied, steroidal glycoalkaloids, solasonine and solasodine. While "solasurine" is an infrequently used term in scientific literature, it is understood to belong to the same family of compounds as solasonine and its aglycone, solasodine, which are the primary focus of the available research[1][2][3]. Solasodine is the non-sugar component (aglycone) of solasonine[1][2][3]. These compounds, found in various plants of the Solanaceae family, have garnered significant interest for their potential applications in medicine, particularly in oncology[1][2]. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the mechanisms of action, potential therapeutic targets, quantitative data from preclinical studies, and relevant experimental protocols.

Core Therapeutic Area: Oncology

The primary therapeutic potential of solasonine and solasodine lies in their anticancer properties. These compounds have been shown to induce apoptosis, modulate autophagy, and inhibit key signaling pathways involved in cancer cell proliferation and survival.

Induction of Apoptosis

A primary mechanism by which solasonine and solasodine exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This is achieved through the modulation of key proteins in the apoptotic signaling cascade.

-

Mitochondrial Pathway: Solasonine has been observed to induce apoptosis in human gastric cancer SGC-7901 cells via the mitochondria-mediated pathway. This involves the downregulation of the anti-apoptotic protein Bcl-2 and the modulation of Bax, leading to mitochondrial damage and subsequent activation of caspases, such as Caspase-3[4].

-

Caspase Activation: Solasodine has been shown to trigger the caspase-cascade reaction in colorectal cancer cells, leading to apoptosis[5]. In lung cancer cell line H446, solasonine upregulates the expression of pro-apoptotic proteins BAX and CASP3, while downregulating the anti-apoptotic protein BCL2[5].

Modulation of Autophagy

Autophagy is a cellular self-digestion process that can either promote cell survival or contribute to cell death. Solasodine has been shown to affect autophagy in ovarian cancer cells, suggesting another layer of its anticancer mechanism[6]. The interplay between apoptosis and autophagy in response to these compounds is a key area of ongoing research.

Inhibition of Key Signaling Pathways

Solasonine and solasodine have been demonstrated to inhibit several critical signaling pathways that are often dysregulated in cancer.

-

Hedgehog (Hh) Signaling Pathway: Solasonine has been identified as an inhibitor of the Hedgehog (Hh) signaling pathway by targeting the transcriptional factor Gli[7][8]. This is significant as the Hh pathway is crucial in tumorigenesis and the development of resistance to some cancer therapies[7][8].

-

PI3K/AKT/mTOR Signaling Pathway: Solasodine has been shown to suppress colorectal cancer cells by inhibiting the PI3K/AKT/mTOR pathway[9][10]. This pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition is a key strategy in cancer therapy[7][10][11][12][13].

-

NF-κB Signaling: Solasodine has been found to target NF-κB signaling to overcome multidrug resistance in cancer cells by downregulating P-glycoprotein expression[14].

Quantitative Data: In Vitro Cytotoxicity

The following tables summarize the reported IC50 values for solasonine and solasodine in various cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.

Table 1: IC50 Values of Solasonine in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| THP-1 | Acute Monocytic Leukemia | Not specified | [9] |

| MV4-11 | Acute Monocytic Leukemia | Not specified | [9] |

| NB-4 | Acute Promyelocytic Leukemia | Not specified | [9] |

| HL-60 | Acute Promyelocytic Leukemia | Not specified | [9] |

| HEL | Erythroleukemia | Not specified | [9] |

| Raji | Burkitt's Lymphoma | Not specified | [9] |

| Jurkat | T-cell Leukemia | Not specified | [9] |

| SW620 | Colorectal Cancer | 35.52 | [15] |

| SW480 | Colorectal Cancer | 44.16 | [15] |

| A549 | Lung Cancer | 44.18 | [15] |

| MGC803 | Gastric Cancer | 46.72 | [15] |

| Huh-7 | Hepatocellular Carcinoma | 10.3 ± 1.5 | [16] |

| HepG2 | Hepatocellular Carcinoma | Not specified | [16] |

| FaDu | Pharyngeal Squamous Cell Carcinoma | 5.17 | [17] |

Table 2: IC50 Values of Solasodine in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| HCT116 | Colorectal Cancer | 39.43 | [5] |

| HT-29 | Colorectal Cancer | 44.56 | [5] |

| SW480 | Colorectal Cancer | 50.09 | [5] |

| Huh-7 | Hepatocellular Carcinoma | 11.7 ± 0.3 | [16] |

| HeLa | Cervical Cancer | Not specified | [18] |

| MCF7 | Breast Cancer | Not specified | [18] |

| HT29 | Colorectal Cancer | Not specified | [18] |

Other Potential Therapeutic Targets

Beyond oncology, solasodine and related compounds have shown promise in other therapeutic areas.

-

Neuroprotection: Solasodine has demonstrated neuroprotective effects, potentially through its antioxidant properties[1][19]. It has been shown to protect the brain against ischemia/reperfusion injury in animal models[1].

-

Anti-inflammatory Effects: Solasodine exhibits anti-inflammatory activity, suggesting its potential use in treating inflammatory conditions[20].

-

Antimicrobial and Antifungal Activity: These compounds have also been reported to have antimicrobial and antifungal properties[1][2].

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for evaluating the therapeutic potential of solasurine-related compounds.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity[21][22][23][24].

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., solasodine or solasonine) and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized by viable cells into formazan crystals.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

-

Cell Treatment: Culture and treat cells with the test compound as described for the MTT assay.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect specific proteins in a sample and is crucial for investigating the effect of compounds on signaling pathways[25][26][27][28][29].

Protocol:

-

Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-AKT, total AKT, cleaved caspase-3) overnight at 4°C.

-

Washing: Wash the membrane several times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways targeted by solasonine and solasodine, as well as a typical experimental workflow.

Conclusion

Solasonine and its aglycone solasodine are promising natural compounds with significant therapeutic potential, particularly in the field of oncology. Their multifaceted mechanisms of action, including the induction of apoptosis, modulation of autophagy, and inhibition of key cancer-related signaling pathways, make them attractive candidates for further drug development. This technical guide provides a foundational understanding of their therapeutic targets and the experimental approaches to their study. Further research is warranted to fully elucidate their clinical potential and to develop them into effective therapeutic agents.

References

- 1. Solasodine - Wikipedia [en.wikipedia.org]

- 2. rjptonline.org [rjptonline.org]

- 3. sciepub.com [sciepub.com]

- 4. researchgate.net [researchgate.net]

- 5. Solasodine inhibits human colorectal cancer cells through suppression of the AKT/glycogen synthase kinase‐3β/β‐catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Solasodine | C27H43NO2 | CID 442985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Anti-Colorectal Cancer Activity of Solasonin from Solanum nigrum L. via Histone Deacetylases-Mediated p53 Acetylation Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Main chemical constituents and mechanism of anti‐tumor action of Solanum nigrum L - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. texaschildrens.org [texaschildrens.org]

- 23. MTT assay protocol | Abcam [abcam.com]

- 24. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 25. pubcompare.ai [pubcompare.ai]

- 26. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Western blot analysis of Akt, p-Akt, cleaved caspase-3, GSK-3β and p-GSK-3β [bio-protocol.org]

- 28. researchgate.net [researchgate.net]

- 29. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Solasurine's Interaction with Viral Proteases: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solasurine, a steroidal alkaloid isolated from the plant Solanum surattense, has emerged as a compound of interest in the ongoing search for novel antiviral agents. The global health landscape necessitates the exploration of diverse chemical entities for their potential to inhibit viral replication. Viral proteases, essential enzymes for the lifecycle of many viruses, represent a key target for therapeutic intervention. This technical guide provides a detailed overview of the current understanding of solasurine's interaction with viral proteases, with a specific focus on the main protease (Mpro or 3CLpro) of SARS-CoV-2, the causative agent of COVID-19. The information presented herein is primarily derived from in silico computational studies, as experimental data on this specific interaction is not yet available in the public domain.

Data Presentation: In Silico Interaction of Solasurine with SARS-CoV-2 Main Protease

Computational molecular docking studies have been instrumental in predicting the binding affinity and interaction patterns of solasurine with the SARS-CoV-2 main protease. The following table summarizes the key quantitative data from these in silico analyses. It is important to note that these values are theoretical and await experimental validation.

| Compound | Target Viral Protease | Computational Method | Predicted Binding Energy (kcal/mol) | Interacting Amino Acid Residues |

| Solasurine | SARS-CoV-2 Main Protease (3CLpro) | Molecular Docking | Not explicitly quantified in available literature | Phe8, Pro9, Ile152, Tyr154, Pro293, Phe294, Val297, Arg298[1] |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the logical workflow of in silico analysis used to predict the interaction between solasurine and viral proteases, and the hypothesized mechanism of action based on these computational models.

Experimental Protocols

While specific experimental protocols for testing solasurine's interaction with viral proteases are not available in the reviewed literature, this section provides detailed, generalized methodologies for key assays that are fundamental for such investigations. These protocols can be adapted for the evaluation of solasurine.

Fluorescence Resonance Energy Transfer (FRET)-Based Enzymatic Assay for Protease Inhibition

This assay is a common method to determine the in vitro inhibitory activity of a compound against a purified viral protease.

Objective: To quantify the inhibition of a specific viral protease by solasurine.

Materials:

-

Purified recombinant viral protease (e.g., SARS-CoV-2 3CLpro).

-

FRET-based peptide substrate specific for the protease.

-

Assay buffer (e.g., Tris-HCl, NaCl, EDTA, DTT, pH 7.3).

-

Solasurine (dissolved in a suitable solvent like DMSO).

-

Positive control inhibitor (e.g., a known inhibitor of the target protease).

-

96-well or 384-well black microplates.

-

Fluorescence plate reader.

Procedure:

-

Compound Preparation: Prepare a serial dilution of solasurine in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects enzyme activity (typically <1%).

-

Enzyme and Substrate Preparation: Dilute the purified viral protease and the FRET substrate to their optimal working concentrations in the assay buffer. These concentrations should be predetermined through enzyme kinetics studies.

-

Assay Reaction: a. To each well of the microplate, add the solasurine dilution or control (buffer with solvent for negative control, positive control inhibitor). b. Add the diluted viral protease to each well and incubate for a predetermined period (e.g., 15-30 minutes) at a specific temperature (e.g., 37°C) to allow for inhibitor binding. c. Initiate the enzymatic reaction by adding the FRET substrate to all wells.

-

Data Acquisition: Immediately begin monitoring the fluorescence signal (at the appropriate excitation and emission wavelengths for the FRET pair) over time using a fluorescence plate reader. The rate of increase in fluorescence is proportional to the protease activity.

-

Data Analysis: a. Calculate the initial reaction velocity (slope of the linear phase of the fluorescence curve) for each concentration of solasurine. b. Normalize the velocities to the negative control (100% activity). c. Plot the percentage of inhibition against the logarithm of the solasurine concentration. d. Determine the half-maximal inhibitory concentration (IC50) value by fitting the data to a dose-response curve.

Cell-Based Viral Replication Assay

This assay evaluates the ability of a compound to inhibit viral replication in a cellular context.

Objective: To determine the antiviral activity of solasurine against a specific virus in a host cell line.

Materials:

-

A susceptible host cell line (e.g., Vero E6 for SARS-CoV-2).

-

The target virus.

-

Cell culture medium and supplements.

-

Solasurine.

-

Positive control antiviral drug.

-

Reagents for quantifying viral replication (e.g., antibodies for immunofluorescence, reagents for RT-qPCR, or a reporter virus).

-

Reagents for assessing cell viability (e.g., MTT, CellTiter-Glo).

Procedure:

-

Cell Seeding: Seed the host cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection.

-

Compound Treatment: After cell attachment, treat the cells with serial dilutions of solasurine or a control compound for a specified pre-incubation period.

-

Viral Infection: Infect the cells with the virus at a specific multiplicity of infection (MOI).

-

Incubation: Incubate the infected cells for a period that allows for multiple rounds of viral replication (e.g., 24-72 hours).

-

Quantification of Viral Replication:

-

RT-qPCR: Extract viral RNA from the cell supernatant or cell lysate and quantify the amount of viral genetic material.

-

Plaque Assay: Collect the supernatant and perform a plaque assay to determine the viral titer.

-

Immunofluorescence: Fix and permeabilize the cells, then stain for a viral antigen using a specific antibody. Quantify the number of infected cells.

-

-

Cytotoxicity Assay: In a parallel plate without viral infection, assess the cytotoxicity of the solasurine concentrations used in the antiviral assay to determine the 50% cytotoxic concentration (CC50).

-

Data Analysis: a. Calculate the percentage of inhibition of viral replication for each solasurine concentration relative to the untreated infected control. b. Determine the half-maximal effective concentration (EC50) from the dose-response curve. c. Calculate the selectivity index (SI = CC50 / EC50) to evaluate the therapeutic window of the compound.

Conclusion

The available in silico evidence suggests that solasurine may interact with the main protease of SARS-CoV-2, indicating a potential mechanism for antiviral activity. However, it is imperative to underscore that these computational predictions require rigorous experimental validation. The detailed experimental protocols provided in this guide offer a framework for the systematic evaluation of solasurine's inhibitory potential against viral proteases. Further research, encompassing both enzymatic and cell-based assays, is essential to elucidate the true therapeutic potential of this natural compound in the context of viral diseases.

References

A Technical Guide to the Preliminary Cytotoxicity of Solasurine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxicity studies of solasurine, a steroidal alkaloid with demonstrated anticancer properties. This document synthesizes key findings on its mechanism of action, summarizes cytotoxic effects on various cancer cell lines, and details the experimental protocols utilized in these foundational studies.

Introduction

Solasurine, a glycoalkaloid found in plants of the Solanum genus, has emerged as a compound of interest in oncology research. Its cytotoxic effects against various cancer cell lines are attributed to its ability to induce apoptosis and inhibit cell proliferation through the modulation of key signaling pathways. This guide will delve into the quantitative data from these preliminary studies, the methodologies employed, and the molecular pathways implicated in solasurine-induced cell death.

Quantitative Cytotoxicity Data

The cytotoxic potential of solasurine and its derivatives has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, and the values for solasonine, a closely related and often studied compound, are summarized below.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A549 | Lung Adenocarcinoma | 15.08 | [1] |

| Calu-1 | Lung Adenocarcinoma | 21.59 | [1] |

| SGC-7901 | Human Gastric Cancer | Not specified | Solasonine showed a comparable inhibitory effect to cisplatin.[2] |

| Human Colorectal Cancer (CRC) cell lines (unspecified) | Colorectal Cancer | Not specified | Solasodine, the aglycone of solasurine, prohibited CRC cell proliferation in a dose- and time-dependent manner.[3] |

| Bladder Cancer (BC) cells (unspecified) | Bladder Cancer | Not specified | Solasonine significantly inhibited BC cell proliferation.[4] |

| Huh7 and HepG2 | Human Liver Cancer | Not specified | Solasonine, solasodine, and solamargine induced a significant antiproliferative effect.[5] |

| MCF-7, KB, K562, and PC3 | Various Human Cancers | Not specified | Solasodine glycoside derivatives exhibited strong anticancer activity.[5] |

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the preliminary cytotoxicity studies of solasurine and its analogues.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate overnight to allow for attachment.[6]

-

Compound Treatment: Treat the cells with various concentrations of solasurine or the vehicle control and incubate for a specified period (e.g., 24, 48, or 72 hours).[6]

-

MTT Addition: Remove the treatment medium and add a fresh medium containing MTT solution (typically 0.5 mg/mL) to each well.[7] Incubate for 1-4 hours at 37°C.[7]

-

Formazan Solubilization: After incubation, add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.[8][9]

-

Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.[7]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the drug concentration.

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.

Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid intercalating agent that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with solasurine for the desired time.

-

Cell Harvesting: Harvest the cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

-

Incubation: Incubate the cells in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) are distinguished based on their fluorescence.

Signaling Pathways and Mechanisms of Action

Preliminary studies indicate that solasurine and its related compounds induce cytotoxicity through multiple signaling pathways, primarily leading to apoptosis.

Solasonine has been shown to induce apoptosis in human gastric cancer cells via the mitochondria-mediated pathway.[2] This involves the downregulation of the anti-apoptotic protein Bcl-2 and a decrease in the Bax/Bcl-2 ratio.[2] This disruption of mitochondrial membrane potential leads to the activation of caspases, such as Caspase-3, ultimately executing apoptosis.[2]

References

- 1. researchgate.net [researchgate.net]

- 2. Solasonine induces apoptosis of the SGC‐7901 human gastric cancer cell line in vitro via the mitochondria‐mediated pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Solasodine inhibits human colorectal cancer cells through suppression of the AKT/glycogen synthase kinase‐3β/β‐catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Solasonine Induces Apoptosis and Inhibits Proliferation of Bladder Cancer Cells by Suppressing NRP1 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. texaschildrens.org [texaschildrens.org]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. cyrusbio.com.tw [cyrusbio.com.tw]

- 9. broadpharm.com [broadpharm.com]

Methodological & Application

Application Notes and Protocols for Solasodine

Introduction

Solasodine is a steroidal alkaloid found in various plants of the Solanum genus, such as Solanum surattense[1]. It serves as a crucial starting material for the synthesis of steroidal drugs. Research has also highlighted its potential pharmacological activities, including anticancer and anticonvulsant effects, through the modulation of various signaling pathways[2][3][4]. This document provides a detailed overview of the synthesis and purification protocols for solasodine, along with insights into its mechanism of action.

Quantitative Data Summary

| Parameter | Value | Reference |

| Molecular Formula | C27H43NO2 | [5] |

| Average Molecular Weight | 413.646 g/mol | [5] |

| Monoisotopic Molecular Weight | 413.329379629 g/mol | [5] |

| Solasodine content in Solanum mauritianum callus (control) | 9.2 µg/g dry weight | [6] |

| Binding affinity to Gli1 | -7.4 kcal/mol | [3] |

| Anticonvulsant effective dose (mice) | 25 mg/kg (i.p.) | [4] |

Experimental Protocols

1. Synthesis of Solasodine Pivalate from Diosgenin Pivalate

This protocol describes a two-step synthesis method to produce solasodine pivalate from diosgenin pivalate[7].

-

Step 1: Reaction with Benzyl Carbamate

-

Dissolve diosgenin pivalate (1 equivalent) and benzyl carbamate (CbzNH2, 2 equivalents) in dichloromethane (DCM).

-

Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.9 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 16 hours.

-

Quench the reaction by pouring the mixture into an aqueous solution of sodium bicarbonate (NaHCO3).

-

Extract the product with DCM.

-

Wash the organic extract with water and dry it over anhydrous sodium sulfate.

-

Evaporate the solvent to obtain the crude product.

-

-

Step 2: Deprotection and N-Cyclization

-

Dissolve the crude product from Step 1 in dry butanol.

-

Cool the solution to 0 °C.

-

Add acetyl bromide (AcBr).

-

This one-pot reaction leads to the deprotection of the 26-amino group followed by N-cyclization to yield solasodine pivalate.

-

The final product can be isolated and purified using column chromatography.

-

2. Isolation and Purification of Solasodine from Plant Material

This protocol outlines a "one-pot" hydrolysis and extraction method for isolating solasodine from Solanum plant materials[8][9].

-

1. Hydrolysis and Extraction:

-

Prepare a two-phase system consisting of an aqueous mineral acid (e.g., hydrochloric acid) and a water-immiscible organic solvent (e.g., toluene)[8][9].

-

Add the dried and finely ground plant material (e.g., fruits, leaves) to this system.

-

Heat the mixture to a temperature below 100°C to facilitate the simultaneous acid hydrolysis of solasodine glycosides and extraction of the liberated aglycone (solasodine) into the organic phase[8][9].

-

-

2. In situ Extraction of the Aglycone:

-

After the hydrolysis is complete, treat the reaction mixture with an alkali to neutralize the acid and liberate the free solasodine base.

-

The solasodine will be extracted into the organic solvent.

-

-

3. Purification:

-

Separate the organic phase containing the extracted solasodine.

-

The crude solasodine can be further purified by techniques such as column chromatography.

-

A High-Performance Liquid Chromatography (HPLC) method can be used for the quantitative analysis of solasodine. A C18 column with a mobile phase of methanol and ammonium dihydrogen phosphate buffer is suitable for separation, with detection at 200-205 nm[10]. For enhanced detection with UV detectors, a benzoylation derivatization step can be included in the sample preparation[6].

-

Signaling Pathways

Solasodine has been shown to modulate several key signaling pathways implicated in cancer progression.

1. AKT/GSK-3β/β-catenin Pathway

In colorectal cancer cells, solasodine has been found to suppress proliferation and motility by inhibiting the AKT/GSK-3β/β-catenin signaling pathway[2]. It leads to a downregulation of phosphorylated PI3K, AKT, and mTOR, as well as β-catenin, while upregulating GSK-3β and phosphorylated β-catenin[2]. This inhibition of the pathway ultimately hinders the nuclear translocation of β-catenin, a key event in the transcription of genes involved in cell proliferation[2].

Caption: Solasodine inhibits the AKT/GSK-3β/β-catenin pathway.

2. Hedgehog/Gli1 Signaling Pathway

Solasodine has also been identified as an inhibitor of the Hedgehog (Hh) signaling pathway, particularly by targeting the Gli1 transcription factor[3]. It has been shown to down-regulate Gli1 expression and prevent its nuclear localization, without affecting the upstream Smoothened (Smo) protein[3]. Molecular docking studies have indicated a stable binding of solasodine to Gli1[3]. This inhibition of the Hh/Gli1 pathway contributes to the anti-proliferative effects of solasodine in cancer cells[3].

Caption: Solasodine inhibits the Hedgehog/Gli1 signaling pathway.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis, purification, and biological evaluation of solasodine.

Caption: Workflow for Solasodine Synthesis and Evaluation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Solasodine inhibits human colorectal cancer cells through suppression of the AKT/glycogen synthase kinase‐3β/β‐catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anticonvulsant activity of solasodine isolated from Solanum sisymbriifolium fruits in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Extraction, purification and determination of Solasodine in cultures of Solanum mauritianum Scop. | Semantic Scholar [semanticscholar.org]

- 7. Two-step Synthesis of Solasodine Pivalate from Diosgenin Pivalate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isolation of solasodine and other steroidal alkaloids and sapogenins by direct hydrolysis-extraction of Solanum plants or glycosides therefrom - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

Application Notes and Protocols for Solasurine (assumed to be Solasodine) Dissolution in Cell Culture

Note: The term "Solasurine" did not yield specific results in scientific literature. It is highly probable that this is a typographical error for Solasodine , a well-documented steroidal alkaloid from the Solanaceae family used in cell culture research. The following application notes and protocols are based on the properties and handling of Solasodine.

Application Notes

Introduction

Solasodine is a naturally occurring poisonous alkaloid found in plants of the Solanaceae family. In cell culture, it is investigated for its various biological activities, including its role as an inhibitor of matrix metalloproteinases (MMPs).[1] Proper dissolution and preparation of Solasodine are critical for accurate and reproducible experimental results. Due to its hydrophobic nature, Solasodine is poorly soluble in aqueous solutions like cell culture media. Therefore, an organic solvent is required to prepare a concentrated stock solution, which can then be diluted to the final working concentration in the aqueous culture medium.

Solubility and Solvent Selection

The most common and recommended solvent for dissolving Solasodine for in vitro studies is Dimethyl Sulfoxide (DMSO).[1] It is a polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[2] The solubility of Solasodine in DMSO has been reported to be 2 mg/mL, which corresponds to a molar concentration of 4.83 mM.[1] It is crucial to use fresh, high-purity, anhydrous DMSO, as moisture absorption can reduce the solubility of the compound.[1]

When preparing for cell culture experiments, the final concentration of DMSO in the medium should be kept to a minimum, as it can be toxic to cells at higher concentrations. A final DMSO concentration of 0.5% or less is generally considered acceptable for most cell lines, though this should be empirically determined for the specific cell type being used.[3]

Stock Solution Stability and Storage

Proper storage of the Solasodine stock solution is essential to maintain its chemical integrity and activity. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1] These aliquots should be stored at -80°C for long-term stability (up to one year) or at -20°C for shorter-term storage (up to one month).[1]

Quantitative Data Summary